exbD protein - 123424-75-9

exbD protein

Catalog Number: EVT-1509146
CAS Number: 123424-75-9
Molecular Formula: C6H3N5O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ExbD is encoded by the exbD gene, which is part of an operon that also includes exbB and tonB. These genes are typically found in many Gram-negative bacteria, indicating a conserved mechanism for iron acquisition. The protein itself consists of approximately 150 amino acids and is classified as a membrane protein due to its localization in the inner membrane of these bacteria .

Synthesis Analysis

Methods and Technical Details

The synthesis of ExbD protein occurs through standard transcription and translation processes within bacterial cells. The exbBD operon is transcribed into mRNA, which is then translated into the ExbD protein. Studies have shown that the expression levels of ExbD can vary depending on environmental factors such as iron availability. For instance, under iron-replete conditions, ExbD is present at approximately 741 copies per cell, while its counterpart ExbB is present at higher levels .

Additionally, genetic mutations affecting the exbD gene can lead to altered protein synthesis and functionality. For example, certain mutations have been shown to disrupt interactions between ExbD and TonB, highlighting the importance of precise molecular interactions for effective protein function .

Molecular Structure Analysis

Structure and Data

The structure of ExbD has been characterized using various techniques including X-ray crystallography and electron microscopy. It forms a complex with ExbB and TonB, typically observed in a stoichiometry of ExbB₄-ExbD₁-TonB₁. This arrangement is crucial for its function as it allows for efficient energy transfer during the transport process .

The protein's structure includes transmembrane domains that anchor it to the inner membrane, facilitating its role in energy transduction. Detailed structural studies have provided insights into conformational changes that occur during its interaction with TonB, which are essential for activating transport mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

ExbD participates in several biochemical reactions as part of the TonB-dependent transport system. The primary reaction involves coupling the proton motive force generated by the cytoplasmic membrane to the conformational changes necessary for transporting substrates across the outer membrane. This process is initiated when TonB interacts with ExbD, leading to a series of conformational adjustments that enable substrate binding by transporters like FepA .

Experimental analyses have demonstrated that mutations in either ExbD or TonB can significantly impair this energy coupling process, underscoring their interdependence in facilitating transport reactions .

Mechanism of Action

Process and Data

The mechanism by which ExbD functions involves several key steps:

  1. Energy Transduction: The proton motive force across the inner membrane energizes ExbD.
  2. Interaction with TonB: Upon energization, ExbD interacts with TonB, facilitating conformational changes.
  3. Substrate Transport: These changes allow for effective binding and transport of iron-siderophore complexes through specific outer membrane transporters.

Studies have shown that disruptions in any part of this mechanism can lead to decreased efficiency in iron uptake, illustrating the critical role of ExbD within this system .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ExbD protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 15 kDa.
  • Solubility: As a membrane protein, it is relatively insoluble in aqueous solutions but can be solubilized using detergents.
  • Stability: The stability of ExbD can be influenced by environmental factors such as temperature and pH.

Analyses indicate that modifications to its amino acid sequence can affect both its stability and functionality within the transport system .

Applications

Scientific Uses

ExbD protein has significant implications in various scientific fields:

  • Microbial Physiology: Understanding its role aids in elucidating nutrient acquisition strategies in bacteria.
  • Antibiotic Resistance Research: Insights into its function may help develop new strategies to combat bacterial infections by disrupting nutrient uptake mechanisms.
  • Biotechnological Applications: Potential uses in synthetic biology where engineered strains could utilize similar mechanisms for bioremediation or bioengineering processes.

Research continues to explore these applications further, emphasizing the importance of ExbD within microbial ecology and biotechnology .

Introduction to ExbD Protein in Gram-Negative Bacterial Systems

Biological Context of ExbD in Outer Membrane Transport

ExbD is an integral inner membrane protein essential for active transport across the outer membrane (OM) of Gram-negative bacteria. Unlike passive porins, TonB-dependent transporters (TBDTs) for essential nutrients (e.g., iron-siderophores, vitamin B₁₂, lignin-derived aromatics) require energy derived from the proton motive force (pmf) across the cytoplasmic membrane. ExbD functions as a critical transducer within the TonB-ExbB-ExbD complex, converting pmf into mechanical force that activates TBDTs [1] [9]. Key biological roles include:

  • Energy Transduction: ExbD harvests pmf to power conformational changes in OM receptors like FhuA and BtuB, enabling nutrient import against concentration gradients [4] [9].
  • Cellular Localization: ExbD’s single transmembrane helix anchors it to the cytoplasmic membrane, while its periplasmic domain extends into the periplasm, physically linking inner membrane energetics with OM transporters [8] [10].
  • Genetic Regulation: Mutations in exbD disrupt iron acquisition, derepressing siderophore biosynthesis genes (e.g., enterobactin) via the Fur regulon, highlighting its role in metabolic adaptation [9].

Table 1: Key Functional Features of ExbD

PropertyDescriptionBiological Impact
Membrane TopologyN-terminal transmembrane helix; large C-terminal periplasmic domainAnchors energy transduction complex; mediates interaction with TonB and TBDTs
Essential ResiduesAsp25 in transmembrane domainCritical for proton conduction; D25N mutation abolishes transport [9]
Oligomeric StateHomodimer stabilized in periplasmFacilitates conformational switching; essential for energy transfer [6]
Cross-Membrane CouplingConnects pmf to TBDTs via TonBEnables active transport of nutrients across OM [4] [10]

Role of ExbD Within the TonB-ExbB-ExbD Energy Transduction Complex

ExbD functions within a precisely assembled motor complex whose stoichiometry and dynamics have been elucidated through structural biology:

  • Stoichiometry and Architecture: Cryo-EM studies reveal ExbB forms a pentameric pore encircling an ExbD homodimer. Each ExbD monomer contains a transmembrane helix embedded within the ExbB pore, with conserved Asp25 residues oriented toward polar Thr/Ser residues in ExbB. This arrangement creates a proton-conducting pathway [5] [10]. The periplasmic domains of ExbD form a dynamic dimer that undergoes conformational shifts critical for function [6].
  • Proton Conduction Mechanism: Proton influx triggers a "piston-like" displacement of ExbD transmembrane helices. This movement is transmitted to the periplasmic domain, which switches from a "closed" (resting) to an "open" (energized) conformation. The open state binds the disordered periplasmic domain of TonB, inducing a disorder-to-order transition essential for force transmission [6] [9].
  • Anchoring to Peptidoglycan: The ExbD periplasmic dimer transiently interacts with the peptidoglycan layer, positioning the complex near the OM and providing mechanical leverage for TonB-dependent TBDT activation [6].
  • Cooperative Mutagenesis: ExbD variants (e.g., D25N, periplasmic crosslinking mutants) abolish pmf responsiveness. exbD null mutants mislocalize TonB to the OM, confirming ExbD’s role in retaining TonB at the cytoplasmic membrane for energy coupling [8] [9].

Table 2: Structural and Functional Determinants of ExbD in the Ton Complex

FeatureStructural InsightFunctional Consequence
Transmembrane DomainAsp25 faces ExbB Thr/Ser residues; pore occluded in resting stateAsp25 protonation triggers helix displacement; pore opens for proton flow [5]
Periplasmic DimerSwapped β-sheet dimer with N-terminal Intermolecular Beta-Strand (NIBS)Conformational switch (open/closed) recruits TonB; PG anchoring [6]
ExbB InteractionExbB pentamer stabilizes ExbD dimer; cytoplasmic domain has electropositive beltHarvests pmf; cytoplasmic ions may modulate proton conduction [5] [10]
TonB CouplingExbD open state orders TonB linker regionForce transmission to TBDTs via TonB C-terminal domain [6] [10]

Evolutionary Significance of ExbD in Bacterial Nutrient Acquisition

ExbD has evolved to optimize bacterial fitness in nutrient-scarce environments through mechanistic specialization and genetic adaptability:

  • System Diversification: ExbD homologs exist in related complexes: MotA/MotB (flagellar motor) and TolQ/TolR (membrane integrity). All share a conserved architecture: ion-conducting membrane subunits coupled to force-generating periplasmic domains. This suggests descent from a common ancestral pmf-utilizing module [10].
  • Adaptation to Novel Substrates: Single gain-of-function mutations in TBDTs (e.g., Bradyrhizobium japonicum ferric siderophore transporters) enable utilization of synthetic chelators (EDDHA). This demonstrates how ExbD-dependent systems can rapidly evolve to acquire new nutrients without modifying core energy transduction components [3].
  • Ecological Niche Specialization: In Sphingobium sp. SYK-6, a TonB-ExbB-ExbD system powers the TBDR ddvT to import lignin-derived biphenyl compounds. This system is transcriptionally induced by aromatics, linking ExbD-dependent transport to lignin valorization in terrestrial ecosystems [7].
  • Conservation vs. Variation: ExbD transmembrane domains are highly conserved (>80% identity in proteobacteria), while periplasmic domains exhibit sequence divergence, reflecting adaptations to specific TBDTs or environmental constraints [6] [10].

Table 3: Evolutionary Adaptations of ExbD-Dependent Systems

Evolutionary AspectExampleFunctional Implication
Paralog SystemsMotAB (flagellum), TolQR (membrane integrity)Shared ion-conduction mechanism; divergent mechanical outputs [10]
Substrate PlasticityB. japonicum EntR L272P mutation enables EDDHA-iron uptakeRapid adaptation to xenobiotics via TBDT mutations [3]
Niche-Specific Expansion74 TBDR genes in Sphingobium sp. SYK-6; ddvT for lignin biphenyl transportCatabolism of complex plant polymers [7]
Genomic Co-regulationtonB-exbB-exbD operons; iron-responsive promoters (e.g., Fur boxes)Tight integration with cellular iron status [9]

Concluding RemarksExbD exemplifies a specialized molecular transducer that harnesses chemiosmotic energy to overcome the permeability barrier of the Gram-negative outer membrane. Its conserved transmembrane architecture and dynamic periplasmic dimer enable mechanical force generation, while genetic flexibility allows adaptation to diverse nutrients—from essential metals to plant-derived aromatics. Structural and evolutionary insights into ExbD underscore its role as a cornerstone of bacterial nutrient acquisition and a model for pmf-driven nanomachines.

Properties

CAS Number

123424-75-9

Product Name

exbD protein

Molecular Formula

C6H3N5O

Synonyms

exbD protein

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